Fosfoxacin

DXR inhibition non-mevalonate pathway antibacterial target engagement

Fosfoxacin (CAS 126986-24-1), also designated TAN 1022B, is the phosphate homolog of the natural product antibiotic fosmidomycin. It was first isolated from the culture filtrate of Pseudomonas fluorescens PK-52 as the hydrolysis product of the nucleotide antibiotic fosfocytocin.

Molecular Formula C3H8NO6P
Molecular Weight 185.07 g/mol
CAS No. 126986-24-1
Cat. No. B136788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfoxacin
CAS126986-24-1
Synonymsfosfoxacin
Molecular FormulaC3H8NO6P
Molecular Weight185.07 g/mol
Structural Identifiers
SMILESC(COP(=O)(O)O)N(C=O)O
InChIInChI=1S/C3H8NO6P/c5-3-4(6)1-2-10-11(7,8)9/h3,6H,1-2H2,(H2,7,8,9)
InChIKeyCTKGSLXEDHVOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosfoxacin (CAS 126986-24-1) Procurement Guide: A Phosphate-Based DXR Inhibitor for the Non-Mevalonate Isoprenoid Pathway


Fosfoxacin (CAS 126986-24-1), also designated TAN 1022B, is the phosphate homolog of the natural product antibiotic fosmidomycin [1]. It was first isolated from the culture filtrate of Pseudomonas fluorescens PK-52 as the hydrolysis product of the nucleotide antibiotic fosfocytocin [2]. As a retro-hydroxamate phosphate, fosfoxacin targets 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis, a pathway that is essential in most pathogenic bacteria and the malaria parasite Plasmodium falciparum but absent in humans [3].

Fosfoxacin Differentiation: Why Fosmidomycin and FR900098 Cannot Substitute in MEP Pathway Research


Although fosmidomycin and its N-acetyl analog FR900098 are potent DXR inhibitors, they are phosphonates characterized by a stable carbon-phosphorus bond. Fosfoxacin replaces the phosphonate moiety with a phosphate ester group, creating a distinct pharmacophore that alters enzyme binding kinetics and critically changes the route of bacterial cell entry [1]. Experimental evidence demonstrates that fosfoxacin uptake is mediated by the GlpT and UhpT transporters rather than by passive diffusion, meaning that susceptibility is contingent upon expression of these specific glycerol-3-phosphate and glucose-6-phosphate symporters [1]. Consequently, bacterial strains or species lacking functional GlpT/UhpT—including wild-type Mycobacterium smegmatis—show intrinsic resistance to fosfoxacin but not necessarily to fosmidomycin, making targeted substitution without transporter profiling scientifically invalid [2].

Fosfoxacin Quantitative Differentiation Evidence: Enzyme Inhibition, Cellular Uptake, and Prodrug Activation Data


Three-Fold Superior DXR Binding Affinity of Fosfoxacin Relative to Fosmidomycin in Synechocystis sp.

Fosfoxacin exhibits a Ki value of 19 nM against recombinant Synechocystis sp. PCC6803 DXR, which is 3-fold lower (more potent) than the Ki of 57 nM measured for fosmidomycin under identical assay conditions (pH 7.5, 37°C) [1]. The acetyl congener of fosfoxacin further reduces the Ki to 2 nM, representing a 28.5-fold improvement over fosmidomycin, while FR900098 (Ki = 900 nM) is 47-fold weaker than fosfoxacin [1]. This rank order—acetyl-fosfoxacin > fosfoxacin > fosmidomycin > FR900098—establishes the phosphate scaffold as a superior starting point for DXR-targeted medicinal chemistry.

DXR inhibition non-mevalonate pathway antibacterial target engagement

Phosphate Isoster Modification Redirects Bacterial Uptake to GlpT/UhpT Transporters, Creating Species-Selective Activity

Replacement of the phosphonate group of fosmidomycin with a phosphate ester in fosfoxacin fundamentally alters the route of bacterial entry. Uptake studies confirm that fosfoxacin and its analogs are internalized exclusively via the GlpT (glycerol-3-phosphate) and UhpT (glucose-6-phosphate) symporters, whereas fosmidomycin enters through a distinct, less-characterized mechanism [1]. This transporter dependence produces a binary activity profile: Escherichia coli, which expresses GlpT/UhpT, is susceptible to growth inhibition by phosphate derivatives, while Mycobacterium smegmatis, which lacks functional GlpT/UhpT, shows no growth inhibition by fosfoxacin at any tested concentration [1]. IC50 values for phosphate derivatives against E. coli DXR are approximately 10-fold higher (weaker) than the corresponding phosphonate analogs, yet whole-cell growth inhibition of E. coli is nonetheless observed for the phosphate series, confirming that transporter-mediated uptake can compensate for modestly reduced enzyme-level potency [1].

bacterial drug uptake GlpT transporter UhpT transporter Escherichia coli

cycloSaligenyl Prodrug Derivatization of Fosfoxacin Enables Anti-Mycobacterial Activity Unachievable with the Parent Compound

While parent fosfoxacin fails to inhibit growth of Mycobacterium smegmatis due to the absence of GlpT/UhpT transporters, application of the cycloSaligenyl prodrug strategy overcomes this intrinsic resistance. Among 34 synthesized cycloSaligenyl prodrugs of fosfoxacin and its derivatives, 15 double prodrugs efficiently prevented the growth of M. smegmatis [1]. This is the first demonstration that the cycloSaligenyl approach can deliver fosmidomycin phosphate analogs across the mycobacterial cell envelope, converting a transporter-limited compound into a functional antimycobacterial agent [1]. By contrast, aryl phosphoramidate (ProTide) prodrugs of fosfoxacin derivatives failed to inhibit growth of either M. smegmatis or E. coli, indicating that successful intracellular release of the active phosphate is prodrug-chemistry-dependent and not achievable with all promoieties [2].

prodrug strategy Mycobacterium smegmatis antitubercular bioavailability

Fosfoxacin Best-Fit Research Applications: When to Select the Phosphate Scaffold Over Phosphonate Analogs


Structure-Activity Relationship (SAR) Studies Targeting the DXR Phosphate-Binding Cleft

Investigators benchmarking DXR inhibitors should select fosfoxacin over fosmidomycin as the starting scaffold when the goal is to optimize interactions with the phosphate-binding cleft. The 3-fold lower Ki against Synechocystis DXR (19 nM vs. 57 nM) and the availability of a validated N-acetylation path yielding a further 10-fold potency gain (Ki = 2 nM) provide a stronger baseline for ligand design [1]. This is directly relevant for antimalarial drug development targeting P. falciparum DXR.

Chemical Probe for GlpT/UhpT Transporter-Dependent Antibiotic Uptake in Escherichia coli

Fosfoxacin serves as a mechanistic probe for dissecting GlpT- and UhpT-mediated drug transport in E. coli. Because its antibacterial activity is entirely dependent on these two symporters, researchers can use fosfoxacin susceptibility as a functional readout of GlpT/UhpT expression under various growth conditions (aerobic, anaerobic, carbon source availability) [2]. Knockout or overexpression strains of glpT and uhpT can be quantitatively characterized using fosfoxacin growth inhibition as the endpoint.

Scaffold for cycloSaligenyl Prodrug Development Targeting Mycobacteria

For antitubercular drug discovery programs, fosfoxacin is the preferred DXR-inhibitor scaffold for cycloSaligenyl prodrug derivatization. The 2023 demonstration that 15 cycloSaligenyl double prodrugs of fosfoxacin achieve M. smegmatis growth inhibition—where parent compound and ProTide prodrugs both fail—validates fosfoxacin as a competent starting material for this specific prodrug chemistry [3]. Procurement should be coupled with synthetic chemistry capacity for cycloSaligenyl coupling.

Negative Control for Phosphonate-Selective DXR Inhibitor Screens

Because fosfoxacin's phosphate group limits its antibacterial spectrum to organisms expressing GlpT/UhpT, it functions as a built-in selectivity control in inhibitor screening panels. Compounds active against both E. coli and M. smegmatis likely operate via phosphonate-like uptake, while fosfoxacin-like phosphate compounds will show E. coli-only activity. This binary pattern enables rapid triage of DXR inhibitor libraries by uptake mechanism [2].

Quote Request

Request a Quote for Fosfoxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.